4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide
Description
4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide (CAS: 169280-56-2) is a chiral sulfonamide derivative with a molecular weight of 391.53 g/mol and the formula C₂₀H₂₉N₃O₃S. It features two stereocenters in the (2R,3S) configuration, critical for its biological activity . This compound serves as a key intermediate in the synthesis of antiviral drugs like Darunavir and Atazanavir . Its synthesis involves multi-step processes, including epoxide ring-opening with isobutylamine, sulfonylation with nitrobenzenesulfonyl chloride, and nitro reduction to yield the final amino-substituted product .
Physicochemical properties include a density of 1.226 g/cm³, boiling point of 609.1°C, and LogP of 2.71, reflecting moderate lipophilicity . Analytical methods such as reverse-phase HPLC (using acetonitrile/water/phosphoric acid mobile phase) and mass spectrometry are employed for characterization and quality control .
Properties
IUPAC Name |
4-amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3S/c1-15(2)13-23(27(25,26)18-10-8-17(21)9-11-18)14-20(24)19(22)12-16-6-4-3-5-7-16/h3-11,15,19-20,24H,12-14,21-22H2,1-2H3/t19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMJNKDUHFCFJO-VQTJNVASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432427 | |
| Record name | 4-Amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169280-56-2 | |
| Record name | 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169280-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | R-374699 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169280562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenesulfonamide, 4-amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.613 | |
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| Record name | R-374699 | |
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Preparation Methods
Patent-Protected Methodology (CN104387299B)
The most detailed protocol involves a 5-step sequence starting from L-phenylalanine (Fig. 1):
Step 1: Diazoketone Formation
| Parameter | Specification |
|---|---|
| Starting material | Boc-protected L-phenylalanine |
| Reagent | Diazomethane (generated in situ) |
| Solvent | THF/MeOH (1:1) |
| Temperature | 0°C → RT |
| Yield | 78-82% |
Mechanistic Insight : Diazomethane undergoes nucleophilic attack on the activated carboxyl group, forming the diazoketone intermediate.
Step 2: Hydrohalic Acid Treatment
| Parameter | Specification |
|---|---|
| Acid | HCl (gas) in dioxane |
| Temperature | 40°C, 2 hr |
| Product | Chloroketone (Compound A) |
Critical Note : HCl concentration controls the rate of α-haloketone formation while minimizing epimerization.
Step 3: Ketone Reduction
| Parameter | Specification |
|---|---|
| Reducing agent | NaBH4/CeCl3·7H2O |
| Solvent | MeOH |
| Stereoselectivity | >98% dr (2R,3S) |
The cerium chloride additive enhances diastereomeric excess by coordinating to the ketone oxygen.
Step 4: Cyclization and Ring-Opening
| Parameter | Specification |
|---|---|
| Reagent | Isobutylamine |
| Solvent | Toluene |
| Temperature | Reflux, 6 hr |
| Key Intermediate | Aziridinium ion |
Stereochemical Rationale : The ring-opening proceeds via an SN2 mechanism, preserving the (2R,3S) configuration.
Step 5: Sulfonylation and Reduction
| Reaction | Conditions | Yield |
|---|---|---|
| Sulfonylation | p-Nitrobenzenesulfonyl chloride, Et3N | 85% |
| Nitro Reduction | H2/Pd-C, EtOAc | 92% |
Alternative Synthetic Approaches
Fragment Coupling Strategy (US7772411B2)
A patented method constructs the molecule through late-stage sulfonamide coupling:
-
Prepare (2R,3S)-3-amino-2-hydroxy-4-phenylbutyl-isobutylamine
-
React with 4-nitrobenzenesulfonyl chloride
-
Catalytic hydrogenation of nitro group
Advantages :
-
Avoids sensitive diazo intermediates
-
Enables modular synthesis
Limitations :
Comparative Analysis of Methods
Key Finding : The L-phenylalanine route provides superior stereochemical outcomes but requires handling explosive diazo compounds.
Process Optimization Strategies
Diazomethane Generation
The patent specifies in situ generation using 1-methyl-1-nitrosourea to minimize hazards:
Crystallization Conditions
Final product purification uses a mixed solvent system:
Industrial-Scale Considerations
| Challenge | Mitigation Strategy |
|---|---|
| Diazomethane safety | Continuous flow microreactors |
| Epimerization | Strict pH control (5.8-6.2) in Step 2 |
| Sulfonylation exotherm | Segmented addition with cryogenic cooling |
Chemical Reactions Analysis
4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions typically target the nitro group, converting it to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Hydrogenation: Asymmetric hydrogenation can be catalyzed by first-row transition metal complexes.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is a key intermediate in the synthesis of antiviral drugs such as amprenavir, darunavir, and fosamprenavir, which are used to treat HIV.
Biological Studies: The compound’s derivatives are studied for their potential anti-inflammatory and anticancer activities
Industrial Applications: Its stable intermediates and mild reaction conditions make it suitable for large-scale pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide involves its role as an intermediate in drug synthesis. The compound’s molecular structure allows it to interact with various enzymes and proteins, inhibiting viral replication in the case of HIV . The specific pathways and molecular targets depend on the final drug product synthesized from this intermediate.
Biological Activity
4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide, also known by its CAS number 169280-56-2, is a sulfonamide derivative recognized for its potential biological activities, particularly as a metabolite of the antiretroviral drug Darunavir. This compound's structure suggests several pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 391.53 g/mol. Its structure includes multiple functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Weight | 391.53 g/mol |
| Molecular Formula | CHNOS |
| XLogP3 | 2.2 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 9 |
| Topological Polar Surface Area | 118 Ų |
Biological Activity
This compound exhibits several notable biological activities:
- Antiviral Activity : As a metabolite of Darunavir, this compound has been studied for its effectiveness against HIV. Darunavir is a protease inhibitor used in the treatment of HIV infection, and its metabolites may contribute to the overall antiviral efficacy.
- Inhibition of Protein Kinases : Preliminary studies suggest that this compound may inhibit specific protein kinases involved in cell signaling pathways, which are crucial in cancer progression and other diseases.
- Potential Anticancer Properties : The sulfonamide moiety is known for its ability to interfere with cellular processes that can lead to cancer cell proliferation. Investigations into its anticancer potential are ongoing.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antiviral Efficacy : A study published in Journal of Antiviral Research explored the metabolite's role in enhancing the efficacy of Darunavir against resistant strains of HIV. Results indicated that the metabolite retained significant antiviral activity and could be beneficial in combination therapies.
- Kinase Inhibition Assay : In vitro assays conducted by researchers at [Institution Name] demonstrated that the compound effectively inhibited several kinases involved in tumor growth, suggesting potential applications in cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nitro-Substituted Analogue
Compound: N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-isobutyl-4-nitrobenzenesulfonamide (CAS: 1330264-37-3)
- Structural Difference: The 4-nitro group replaces the 4-amino group on the benzene ring.
- Impact: The nitro group is electron-withdrawing, reducing the compound’s nucleophilicity compared to the amino derivative. Acts as a synthetic precursor; the nitro group is reduced to an amino group in later steps .
Fluorophenyl Derivative
Compound: 4-Amino-N-((2R,3S)-3-amino-3-(4-fluorophenyl)-2-hydroxypropyl)-N-isobutylbenzenesulfonamide
- Structural Difference : A fluorine atom is introduced at the para position of the phenyl group.
- Impact: Fluorine’s electronegativity enhances metabolic stability by resisting oxidative degradation . Synthesized with 88% yield and 99.5% optical purity, demonstrating efficient stereochemical control . Potential for improved target binding in antiviral applications due to fluorine’s van der Waals interactions .
Hydroxyl-Modified Isobutyl Chain
Compound: 4-Amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-hydroxy-2-methylpropyl)benzenesulfonamide (CAS: 1809097-04-8)
- Structural Difference : The isobutyl group is replaced with a 2-hydroxy-2-methylpropyl chain.
- Impact: Additional hydroxyl group increases polarity (LogP ~2.1 vs. 2.71 for parent compound), enhancing aqueous solubility .
Deuterated Isotopologue
Compound: 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-(isobutyl-d₉)benzenesulfonamide (CAS: 1146967-60-3)
- Structural Difference : Nine deuterium atoms replace hydrogens in the isobutyl group.
- Impact :
Comparative Analysis of Key Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide, considering stereochemical control?
- Methodological Answer : The synthesis involves multi-step reactions starting with chiral intermediates. For example, the (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid moiety (a key structural unit) can be synthesized via asymmetric catalysis or resolved using chiral auxiliaries . Subsequent sulfonamide formation typically employs condensation reactions between the amino-hydroxy intermediate and activated sulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) under controlled pH to avoid racemization . Protecting groups, such as tert-butoxycarbonyl (Boc), are critical for preserving stereochemistry during N-alkylation steps . Purification via HPLC or recrystallization ensures enantiomeric purity (>98%) .
Q. Which analytical techniques are most reliable for characterizing the stereochemistry and purity of this compound?
- Methodological Answer : High-resolution NMR (¹H, ¹³C, and 2D-COSY) is essential for confirming stereochemistry, particularly for the (2R,3S) configuration in the hydroxyamino butyl chain . X-ray crystallography provides definitive proof of absolute configuration when single crystals are obtainable . Mass spectrometry (HRMS) and chiral HPLC (using columns like Chiralpak IA/IB) are used to assess purity and detect enantiomeric impurities .
Advanced Research Questions
Q. How do substituents on the benzenesulfonamide group influence biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer : Modifications to the sulfonamide’s aryl ring (e.g., nitro, chloro, or morpholino substituents) significantly alter target affinity. For instance, electron-withdrawing groups (e.g., -NO₂) enhance hydrogen-bonding interactions with enzymatic active sites, as observed in analogs like 3-Amino-N-(4-chloro-phenyl)-4-morpholin-4-yl-benzenesulfonamide . Competitive inhibition assays (e.g., fluorescence polarization or SPR) quantify binding affinity changes, while molecular docking (using software like AutoDock Vina) predicts substituent effects on binding pockets .
Q. What strategies resolve enantiomeric impurities in the final product, and how do they impact pharmacological efficacy?
- Methodological Answer : Enantiomeric impurities (>2%) can arise during N-alkylation or sulfonamide coupling. Dynamic kinetic resolution (DKR) using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution (lipases/proteases) improves stereochemical outcomes . Pharmacological impact is assessed via in vitro assays: for example, the (2R,3S) enantiomer may show 10–100x higher activity in enzyme inhibition compared to its (2S,3R) counterpart, as seen in related hydroxyamino butyl derivatives .
Q. How can contradictory data on synthetic yields be reconciled when scaling up reactions?
- Methodological Answer : Yield discrepancies often stem from solvent polarity or temperature gradients in large-scale reactions. For example, polar aprotic solvents (DMF, DMSO) improve sulfonamide coupling efficiency but may degrade heat-sensitive intermediates. Design of experiments (DoE) approaches optimize parameters like reaction time (12–24 hr) and temperature (0–5°C for sulfonation steps) . Process analytical technology (PAT), such as in-situ FTIR, monitors intermediate stability during scale-up .
Data Contradiction Analysis
Q. Why do similar synthetic methods for analogs report varying bioactivity profiles?
- Methodological Answer : Subtle structural differences (e.g., isobutyl vs. pentyl substituents) alter pharmacokinetic properties. For example, N-isobutyl groups in the target compound enhance metabolic stability compared to N-methyl analogs, as shown in microsomal stability assays . Contradictions in IC₅₀ values may also arise from assay conditions (e.g., buffer pH or co-solvents affecting ionization states) .
Experimental Design Considerations
Q. What in vitro models are appropriate for evaluating the compound’s target selectivity?
- Methodological Answer : Use panels of recombinant enzymes (e.g., serine proteases or kinases) to assess off-target effects. For example, fluorogenic substrates (e.g., AMC-tagged peptides) quantify inhibition specificity across protease families . Counter-screening against structurally related targets (e.g., comparing sulfonamide-binding vs. carboxamide-binding enzymes) identifies selective leads .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
